molecular formula C14H8ClFO4 B6409539 2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid CAS No. 1261913-62-5

2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid

Cat. No.: B6409539
CAS No.: 1261913-62-5
M. Wt: 294.66 g/mol
InChI Key: FPSZXFFDXHPBGD-UHFFFAOYSA-N
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Description

2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a carboxylic acid group, a chlorine atom, and a fluorine atom attached to a benzoic acid framework, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the halogenation of a suitable benzoic acid derivative, followed by carboxylation and fluorination steps. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated control systems and real-time monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacokinetics, often involves this compound.

    Industry: It is utilized in the production of specialty chemicals, polymers, and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the chlorine and fluorine atoms may participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of biological pathways and influence the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Carboxy-4-chlorophenyl)-4-chlorobenzoic acid
  • 5-[(3-Carboxy-4-chlorophenyl)azo]salicylic acid
  • 4,4’-Dihydroxybiphenyl-3,3’-dicarboxylic acid

Uniqueness

Compared to similar compounds, 2-(3-Carboxy-4-chlorophenyl)-6-fluorobenzoic acid is unique due to the presence of both chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The specific arrangement of these atoms within the molecular structure provides distinct properties that can be leveraged in various applications.

Properties

IUPAC Name

2-(3-carboxy-4-chlorophenyl)-6-fluorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClFO4/c15-10-5-4-7(6-9(10)13(17)18)8-2-1-3-11(16)12(8)14(19)20/h1-6H,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSZXFFDXHPBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691713
Record name 4'-Chloro-3-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261913-62-5
Record name 4'-Chloro-3-fluoro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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